1,11-Diamino-3,6,9-trioxaundecane

Catalog No.
S518582
CAS No.
929-75-9
M.F
C8H20N2O3
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,11-Diamino-3,6,9-trioxaundecane

CAS Number

929-75-9

Product Name

1,11-Diamino-3,6,9-trioxaundecane

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanamine

Molecular Formula

C8H20N2O3

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C8H20N2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-10H2

InChI Key

NIQFAJBKEHPUAM-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCN)N

Solubility

Soluble in DMSO

Synonyms

Amino-PEG3-amine

Canonical SMILES

C(COCCOCCOCCN)N

Description

The exact mass of the compound Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- is 192.1474 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Properties and Structure:

Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-, also known as Amino-PEG3-Amine or 1,11-Diamino-3,6,9-trioxaundecane, is a molecule containing an ethane-1,2-diamine (ethylenediamine) core linked at both ends by three ether (ethoxy) groups []. This structure falls under the category of short-chain polyethylene glycols (PEGs) with terminal amine functional groups [].

Potential Applications:

Due to the presence of both amine and ether functionalities, Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- holds potential for various research applications. Here are some possibilities:

  • Bioconjugation: The amine groups can be used to attach biomolecules like proteins, peptides, or drugs to surfaces or other molecules. This can be useful in targeted drug delivery or the development of biosensors [, ].
  • Material Science: The molecule's combination of hydrophilic (water-loving) ether groups and reactive amine groups makes it a candidate for modifying surfaces to create specific functionalities. For instance, it could be used to create surfaces that repel proteins (anti-fouling) or promote cell adhesion [].
  • Drug Delivery: The PEG chain can improve the water solubility and biocompatibility of drugs, while the amine groups can be used for further conjugation or controlled release mechanisms [].

1,11-Diamino-3,6,9-trioxaundecane, with the chemical formula C8_8H20_{20}N2_2O3_3 and a molecular weight of 192.26 g/mol, is a polyfunctional organic compound. It features a linear chain structure with amino groups at both ends and ether linkages within the chain. This compound is also known by its CAS number, 929-75-9, and has applications in various fields due to its unique chemical properties.

Currently, there is no scientific research readily available detailing a specific mechanism of action for Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- itself. However, the mechanism of its action likely depends on the molecule it is attached to. As a linker molecule, its primary function is to provide a spacer and hydrophilic character to the conjugated molecule, potentially influencing its pharmacokinetics and biodistribution [].

According to PubChem [], Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- is classified as:

  • Skin irritant (H315)
  • Eye irritant (H318)
  • May cause respiratory irritation (H335)
Due to its functional groups. Notably, it can react with electrophiles such as benzoquinones and naphthoquinones to form complex macrocyclic structures. For example, it has been shown to react with p-fluoranil to produce a macrocycle containing a difluoroquinone unit . The presence of amino groups allows for further derivatization and cross-linking reactions, making it versatile for synthetic applications.

While specific biological activities of 1,11-diamino-3,6,9-trioxaundecane are not extensively documented in the literature, compounds with similar structures often exhibit interesting biological properties. Amino-functionalized compounds can interact with biological systems, potentially acting as substrates or inhibitors for various enzymes. Further research would be necessary to elucidate its specific biological roles or therapeutic potential.

Several synthesis methods exist for producing 1,11-diamino-3,6,9-trioxaundecane. Common approaches include:

  • Polymerization: Using starting materials that contain amino and ether functionalities.
  • Chemical Modification: Modifying existing polyamines or polyether compounds through selective reactions to introduce amino groups at the terminal positions.
  • Conventional Organic Synthesis: Employing multi-step synthetic routes that involve protection and deprotection strategies for functional groups.

These methods allow for the controlled synthesis of the compound while maintaining its integrity.

1,11-Diamino-3,6,9-trioxaundecane finds applications in various domains:

  • Polymer Chemistry: It serves as a building block for synthesizing polyurethanes and other polymeric materials.
  • Pharmaceuticals: Its potential as a drug delivery agent or scaffold for drug design is being explored.
  • Surface Coatings: Utilized in creating coatings with specific chemical properties due to its functional groups.

Interaction studies involving 1,11-diamino-3,6,9-trioxaundecane primarily focus on its reactivity with other chemical species. These studies help in understanding how this compound can be utilized in different chemical environments and its potential interactions with biomolecules. Further investigations into its interactions could reveal insights into its efficacy in therapeutic applications.

1,11-Diamino-3,6,9-trioxaundecane shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1,3-DiaminopropaneC3_3H10_{10}N2_2Shorter chain length; simpler structure
1,4-DiaminobutaneC4_4H12_{12}N2_2Linear chain; lacks ether linkages
Polyethylene glycol diamineCx_xHy_yN2_2On_nVarying chain lengths; used widely in biocompatibility
Jeffamine D-230C8_8H18_{18}N2_2OSimilar amine functionality; used in adhesives

This comparison illustrates that while 1,11-diamino-3,6,9-trioxaundecane has structural similarities to other amines and polyamines, its unique combination of ether linkages and terminal amino groups distinguishes it from these compounds. Its versatility in applications further emphasizes its importance in both industrial and research settings.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

192.14739250 g/mol

Monoisotopic Mass

192.14739250 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6LRZ526LFU

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

929-75-9

Wikipedia

1,11-Diamino-3,6,9-trioxaundecane

General Manufacturing Information

Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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